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Compound of Interest

Compound Name: Isopropyl! propionate

Cat. No.: B1204450

Spectroscopic Data for Isopropyl Propionate: A
Technical Guide

This guide provides a detailed overview of the spectroscopic data for isopropyl propionate,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. It is intended for researchers, scientists, and professionals in drug development who
require a comprehensive understanding of the structural characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for isopropyl propionate.

Table 1: *H NMR Spectroscopic Data for Isopropyl Propionate

Chemical Shift ()

Multiplicity Integration Assignment
PpmM
~4.98 Septet 1H -OCH(CHs3)2
~2.27 Quartet 2H -CH2CHs
~1.22 Doublet 6H -OCH(CH3)2
~1.13 Triplet 3H -CH2CHs
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Solvent: CDCIs. Data is compiled from publicly available spectral databases.

Table 2: 13C NMR Spectroscopic Data for Isopropyl Propionate[1][2]

Chemical Shift (d) ppm Assignment
~174.4 C=0

~67.5 -OCH(CH3)2
~27.7 -CH2CHs
~21.8 -OCH(CHs)2
~9.1 -CH2CHs

Solvent: CDCIs. In the 33C NMR spectrum of isopropyl propionate, five distinct signals are
observed, even though the molecule contains six carbon atoms. This is because the two methyl
carbons of the isopropy! group are chemically equivalent and therefore resonate at the same
frequency.[2]

Table 3: Infrared (IR) Spectroscopy Data for Isopropyl Propionate[3]

Wavenumber (cm—?) Intensity Assignment
~2980 Strong C-H stretch (alkane)
~1735 Strong C=0 stretch (ester)
~1180 Strong C-O stretch (ester)

Sample preparation: Thin film between NaCl plates.

Table 4: Mass Spectrometry (MS) Data for Isopropyl Propionate[4][5]
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m/z Relative Intensity Assignment

116 Moderate [M]* (Molecular ion)

101 Low [M - CHs]*

75 High [M - CsHs]*

. pcrsor ony
43 High [CH(CH5s)2]* (Isopropyl cation)

lonization method: Electron lonization (El).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic

techniques to elucidate the structure of isopropyl propionate.

Spectroscopic Analysis of Isopropyl Propionate
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Caption: Workflow of Spectroscopic Analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for determining the carbon-hydrogen framework
of isopropyl propionate.

Materials:

» Isopropyl propionate sample
o Deuterated chloroform (CDCIs)
e NMR tube (5 mm)

e Pipette and bulb

o Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peak can be
used for calibration)

Protocol:
e Sample Preparation:

o For *H NMR, dissolve 5-25 mg of isopropyl propionate in approximately 0.6-0.7 mL of
CDCls in a clean, dry vial.[6][7]

o For 3C NMR, a higher concentration of 50-100 mg is recommended to achieve a good
signal-to-noise ratio.[6]

o Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution
through a small plug of glass wool in a Pasteur pipette into the NMR tube.[6]
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o Transfer the solution to a 5 mm NMR tube. The height of the liquid in the tube should be
approximately 4-5 cm.[6]

o Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:

[e]

Insert the NMR tube into the spectrometer's sample spinner and place it in the magnet.

o

Lock the spectrometer onto the deuterium signal of the CDCls.

[¢]

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp
spectral lines.[6]

For 1H NMR:

[¢]

» Acquire the spectrum using standard parameters. A typical acquisition may involve a 30-
90° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.[6] A relaxation
delay may be added to ensure quantitative integration if necessary.

For 13C NMR:

[¢]

» Acquire the spectrum using a standard proton-decoupled pulse sequence. This
removes the splitting of carbon signals by attached protons, simplifying the spectrum.[8]

» Arelaxation delay of 2 seconds is a common starting point.[6] Due to the lower natural
abundance and smaller gyromagnetic ratio of 13C, a larger number of scans is required
compared to *H NMR.

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the
frequency-domain spectrum.

o Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale. For *H NMR in CDClIs, the residual CHCIs peak is set to
7.26 ppm. For 13C NMR, the CDCIs triplet is centered at 77.16 ppm.[6]
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o Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons in
different chemical environments.

3.2. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in isopropyl propionate.

Materials:

Isopropyl propionate sample

FTIR spectrometer

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

Pasteur pipette

Acetone for cleaning
Protocol:
o Sample Preparation (Neat Liquid Film):

o Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of
dry acetone and wipe with a soft tissue.[9]

o Place one to two drops of the liquid isopropyl propionate sample onto the center of one
salt plate using a Pasteur pipette.[10]

o Place the second salt plate on top of the first, spreading the liquid into a thin, even film
between the plates.[9][10]

o Data Acquisition:

o Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[10]
[11]
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o Acquire a background spectrum of the empty sample compartment. This will be
automatically subtracted from the sample spectrum to remove contributions from
atmospheric water and carbon dioxide.

o Acquire the IR spectrum of the isopropyl propionate sample. Typically, multiple scans
(e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is typically
recorded over the range of 4000 to 400 cm™—1.

o Data Analysis:
o Identify and label the major absorption peaks in the spectrum.

o Correlate the peak positions (in cm~1) to specific functional group vibrations (e.g., C=0
stretch, C-H stretch, C-O stretch).

3.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of isopropyl
propionate.

Materials:

Isopropyl propionate sample

Gas chromatograph-mass spectrometer (GC-MS) system

Volatile solvent (e.g., methanol or dichloromethane) for dilution

Microsyringe for injection
Protocol:
e Sample Preparation:

o Prepare a dilute solution of isopropyl propionate in a volatile organic solvent like
methanol or dichloromethane. The concentration should be low to avoid overloading the
GC column and detector.
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e Instrument Setup and Data Acquisition (GC-MS):

o

The volatile sample is introduced into the gas chromatograph, often via direct injection or a
purge-and-trap method.[12]

o The GC is equipped with a capillary column and is temperature-programmed to separate
the components of the sample. For a pure sample of isopropyl propionate, this step
ensures it is introduced into the mass spectrometer without impurities.

o The separated analyte elutes from the GC column and enters the mass spectrometer's ion
source.[12]

o lonization: In the ion source, the isopropyl propionate molecules are bombarded with a
high-energy electron beam (typically 70 eV for electron ionization), causing them to ionize
and fragment.

o Mass Analysis: The resulting positively charged ions (the molecular ion and various
fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates
them based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier or similar detector records the abundance of each ion at a
specific m/z value.

o Data Analysis:
o The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

o Identify the molecular ion peak ([M]*), which corresponds to the molecular weight of
isopropyl propionate (116 g/mol).

o Analyze the fragmentation pattern. The major peaks in the spectrum correspond to stable
carbocations formed by the fragmentation of the molecular ion. This pattern is a unique
"fingerprint" of the molecule and can be used to confirm its structure.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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